5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a nitrogen-containing heterocyclic compound with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of cyclopentanone with an appropriate indole derivative under acidic conditions to form the spirocyclic intermediate. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5’ position.
Industrial Production Methods
Industrial production of 5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also allows the compound to interact with specific proteins and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]
- Spiroindole derivatives
- Spirooxindole derivatives
Uniqueness
5’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to its specific spirocyclic structure and the presence of the nitro group at the 5’ position. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
- Chemical Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : 1697049-50-5
The compound features a spirocyclic structure, which is significant in influencing its biological activity. The nitro group at the 5' position is crucial for its pharmacological properties.
Synthesis
The synthesis of 5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] typically involves multi-step organic reactions. The methods often include:
- Formation of the indole core.
- Introduction of the spirocyclic structure.
- Nitro substitution at the 5' position.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives of spiroindoles can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Antiviral Activity
Preliminary studies suggest that 5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] may exhibit antiviral properties against influenza viruses. The mechanism could involve inhibition of viral replication by targeting specific viral proteins or enzymes.
- Case Study : A study on related compounds demonstrated an IC50 value of approximately 12 µM against RNA-dependent RNA polymerase (RdRp), which is essential for viral replication .
Anticancer Activity
The potential anticancer effects of spirocyclic compounds are under investigation. Some studies have revealed that these compounds can induce apoptosis in cancer cell lines through various pathways, including:
- Activation of caspases.
- Disruption of mitochondrial membrane potential.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
Research Findings
Recent investigations have highlighted the structure-activity relationship (SAR) of spirocyclic compounds. Modifications in the nitro group and the spiro linkage significantly affect their biological efficacy. For instance:
- Compounds with electron-withdrawing groups tend to enhance antimicrobial activity.
- Structural variations can lead to altered cytotoxic profiles against different cancer cell lines.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-nitrospiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)9-3-4-11-10(7-9)12(8-13-11)5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 |
InChI Key |
RQJIEBXOJJQQTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.